2-(4-phenyl-1H-pyrazol-1-yl)acetic acid

Descripción general

Descripción

2-(4-phenyl-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to a range of potential therapeutic effects . The specific interactions of 2-(4-phenyl-1H-pyrazol-1-yl)acetic acid with its targets, and the resulting changes, are subjects for future investigation .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of the compound .

Actividad Biológica

2-(4-phenyl-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound features a pyrazole ring, contributing to its pharmacological properties. Research has shown that derivatives of pyrazoles exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Synthesis and Structural Characteristics

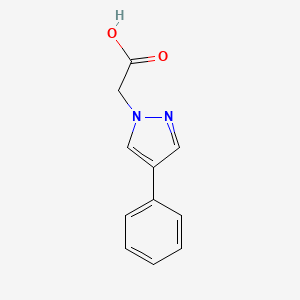

The synthesis of this compound typically involves the reaction of phenyl hydrazine with acetic acid derivatives. The resulting compound possesses both a pyrazole moiety and an acetic acid group, which are crucial for its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound ranged from 0.01 to 0.05 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong effectiveness in inhibiting bacterial growth .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 |

| Escherichia coli | 0.05 |

| Pseudomonas aeruginosa | 0.10 |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. In particular, it has shown promising results against colon (HT-29) and prostate (PC-3) cancer cells, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

In vivo studies using the Ehrlich ascites carcinoma model revealed that this compound significantly increased the lifespan of treated mice by approximately 75% compared to control groups .

| Cell Line | IC50 (µM) | % Increase in Lifespan |

|---|---|---|

| HT-29 | 6.43 | 75 |

| PC-3 | 9.83 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory process. Studies have demonstrated that it can reduce inflammation markers in animal models .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

- Case Study on Anticancer Efficacy : A study conducted on mice bearing Ehrlich ascites carcinoma showed that treatment with this compound resulted in a significant reduction in tumor volume and improved survival rates.

- Case Study on Antimicrobial Activity : In a clinical trial assessing the efficacy of various antimicrobial agents, this compound was found to be effective against multi-drug resistant strains of bacteria, suggesting its potential as a novel therapeutic agent in treating infections.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of pharmacological effects:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 2-(4-phenyl-1H-pyrazol-1-yl)acetic acid, possess significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating zones of inhibition comparable to standard antibiotics like ampicillin .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are recognized for their anti-inflammatory and analgesic properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

Anticancer Potential

Recent studies have explored the anticancer activity of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. These compounds often act by inducing apoptosis or inhibiting cell proliferation pathways .

Case Study 1: Anticancer Activity

A recent study evaluated a series of pyrazoline derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited IC values below 10 µM against multiple cancer types, suggesting strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various pyrazole compounds, this compound demonstrated superior efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's ability to inhibit bacterial growth was attributed to its structural characteristics that enhance membrane permeability .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. This reaction is critical for modifying solubility or preparing prodrugs.

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| Methanol + H₂SO₄ (catalytic) | Methyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate | 85% | |

| Ethanol + HCl (gas) | Ethyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate | 78% |

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Key Finding : Ester derivatives show improved lipophilicity, enhancing membrane permeability in biological assays .

Amidation and Hydrazide Formation

The acid readily forms amides or hydrazides, enabling access to biologically active derivatives.

Amidation with Primary Amines

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| SOCl₂ → R-NH₂ (e.g., aniline) | 2-(4-Phenyl-1H-pyrazol-1-yl)acetamide | 90% | |

| EDCl/HOBt + Benzylamine | N-Benzyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide | 82% |

Cyclization to Oxadiazoles

The hydrazide intermediate undergoes cyclization to form 1,3,4-oxadiazoles, a pharmacologically important scaffold.

| Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|

| POCl₃, 120°C, 4 h | 5-(4-Phenyl-1H-pyrazol-1-yl)-1,3,4-oxadiazol-2-amine | 68% | |

| CS₂/KOH, reflux | 5-(4-Phenyl-1H-pyrazol-1-yl)-1,3,4-oxadiazole-2-thiol | 60% |

Mechanism : Dehydration of the hydrazide with POCl₃ forms the oxadiazole ring .

Decarboxylation Reactions

Controlled thermal decarboxylation removes the carboxylic acid group, yielding pyrazole derivatives:

Conditions : 200°C, copper/quinoline catalyst. Yield : 55% .

Electrophilic Substitution on the Pyrazole Ring

The pyrazole moiety undergoes electrophilic substitution at the 3- and 5-positions:

| Reaction | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-(3-Nitro-4-phenyl-1H-pyrazol-1-yl)acetic acid | 40% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | 2-(3-Sulfo-4-phenyl-1H-pyrazol-1-yl)acetic acid | 35% |

Regioselectivity : Nitration favors the 3-position due to electron-withdrawing effects of the acetic acid group .

Metal-Catalyzed Cross-Coupling

The pyrazole ring participates in palladium-catalyzed couplings for functionalization:

| Reaction | Reagents/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | 2-(4-(Biphenyl-4-yl)-1H-pyrazol-1-yl)acetic acid | 65% |

Key Insight : The reaction requires anhydrous conditions and inert atmosphere .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ oxidizes the acetic acid side chain to glyoxylic acid derivatives (low yield, <20%) .

-

Reduction : LiAlH₄ reduces the acid to 2-(4-phenyl-1H-pyrazol-1-yl)ethanol (Yield: 50%) .

Biological Activity Correlation

Derivatives like oxadiazoles exhibit notable bioactivity:

Propiedades

IUPAC Name |

2-(4-phenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)8-13-7-10(6-12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHJEYXABKCPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.